(3,6-Dimethylpyrazine-2,5-diyl)bis(phenylmethanone)
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Overview
Description
(3,6-Dimethylpyrazine-2,5-diyl)bis(phenylmethanone): is a chemical compound with a complex structure that includes a pyrazine ring substituted with dimethyl and phenylmethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Dimethylpyrazine-2,5-diyl)bis(phenylmethanone) typically involves the reaction of 2,5-dimethylpyrazine with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: (3,6-Dimethylpyrazine-2,5-diyl)bis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: In chemistry, (3,6-Dimethylpyrazine-2,5-diyl)bis(phenylmethanone) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine: In medicine, (3,6-Dimethylpyrazine-2,5-diyl)bis(phenylmethanone) is being investigated for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain diseases and conditions.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (3,6-Dimethylpyrazine-2,5-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,5-Dimethylpyrazine: A simpler pyrazine derivative with similar chemical properties.
3,6-Dimethylpyrazine-2,5-dicarboxylic acid: Another pyrazine derivative with different functional groups.
Tetramethylpyrazine: A related compound with four methyl groups on the pyrazine ring.
Uniqueness: (3,6-Dimethylpyrazine-2,5-diyl)bis(phenylmethanone) is unique due to its combination of dimethyl and phenylmethanone substitutions on the pyrazine ring. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds .
Properties
CAS No. |
62025-69-8 |
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Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(5-benzoyl-3,6-dimethylpyrazin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C20H16N2O2/c1-13-17(19(23)15-9-5-3-6-10-15)22-14(2)18(21-13)20(24)16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChI Key |
PZWUPJOEGMLBHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C(=O)C2=CC=CC=C2)C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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